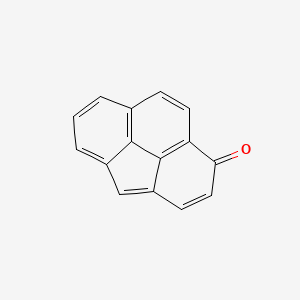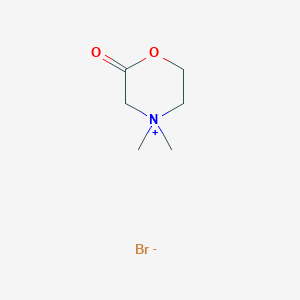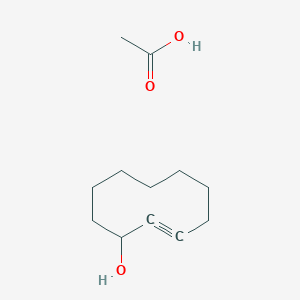
Acetic acid;cyclodec-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;cyclodec-2-yn-1-ol is a compound that combines the properties of acetic acid and cyclodec-2-yn-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Cyclodec-2-yn-1-ol is a cyclic alkyne with a hydroxyl group, adding unique reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;cyclodec-2-yn-1-ol can involve several synthetic routes. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method involves the use of silicon-based catalysts to facilitate the alkylation process, which is then followed by a cycloaddition reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;cyclodec-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of cyclodec-2-yn-1-one or cyclodec-2-yn-1-carboxylic acid.
Reduction: Formation of cyclodec-2-en-1-ol or cyclodecanol.
Substitution: Formation of substituted cyclodec-2-yn-1-ol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;cyclodec-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;cyclodec-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodec-2-yn-1-one: Similar structure but lacks the acetic acid moiety.
Cyclodec-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Cyclodecanol: Similar structure but fully saturated.
Uniqueness
Acetic acid;cyclodec-2-yn-1-ol is unique due to the presence of both acetic acid and cyclodec-2-yn-1-ol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
Propiedades
Número CAS |
106864-24-8 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
acetic acid;cyclodec-2-yn-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c11-10-8-6-4-2-1-3-5-7-9-10;1-2(3)4/h10-11H,1-6,8H2;1H3,(H,3,4) |
Clave InChI |
CNBNCVNPGKAJBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCCC#CC(CCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



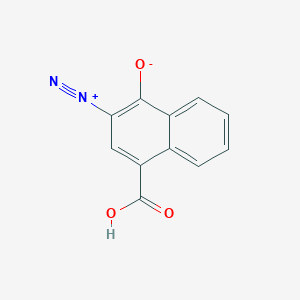
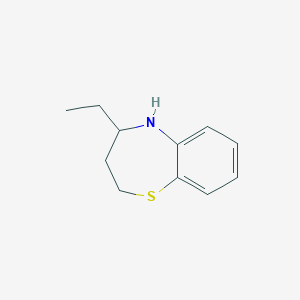

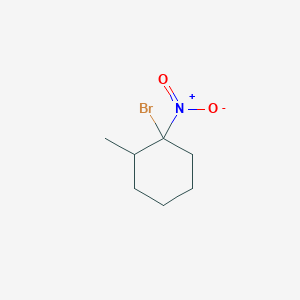

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
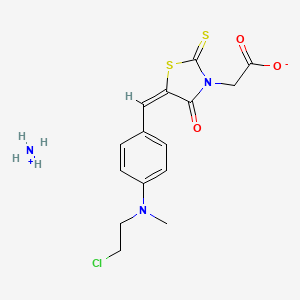
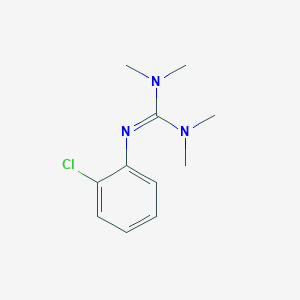
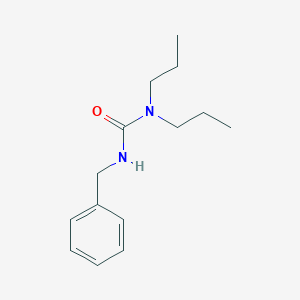
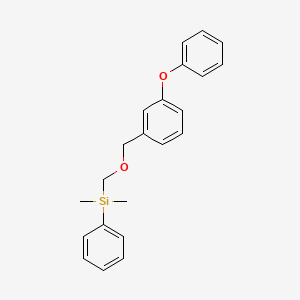
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
